molecular formula C16H19N3O6 B11012882 methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate

methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate

Cat. No.: B11012882
M. Wt: 349.34 g/mol
InChI Key: KDCOANATRCKKRN-UHFFFAOYSA-N
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Description

Methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with dimethoxy substitutions and a glycinate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Dimethoxy Substitution:

    Propanoylation: The propanoyl group can be introduced via acylation reactions using propanoyl chloride or anhydride in the presence of a base like pyridine.

    Glycinate Formation: The final step involves the coupling of the propanoylated quinazolinone with glycine methyl ester hydrochloride in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the glycinate moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted quinazolinone derivatives with new functional groups replacing the methoxy or glycinate moieties.

Scientific Research Applications

Methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its quinazolinone core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The dimethoxy substitutions and glycinate moiety may enhance the compound’s binding affinity and specificity for its targets. Pathways involved could include inhibition of kinase activity or modulation of GABA receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid: Similar structure with a butanoic acid moiety instead of glycinate.

    Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate: Another compound with a quinazolinone core and dimethoxy substitutions but different functional groups.

Uniqueness

Methyl N-[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate is unique due to its specific combination of the quinazolinone core, dimethoxy substitutions, and glycinate moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H19N3O6

Molecular Weight

349.34 g/mol

IUPAC Name

methyl 2-[3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoylamino]acetate

InChI

InChI=1S/C16H19N3O6/c1-23-12-6-10-11(7-13(12)24-2)18-9-19(16(10)22)5-4-14(20)17-8-15(21)25-3/h6-7,9H,4-5,8H2,1-3H3,(H,17,20)

InChI Key

KDCOANATRCKKRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC(=O)OC)OC

Origin of Product

United States

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